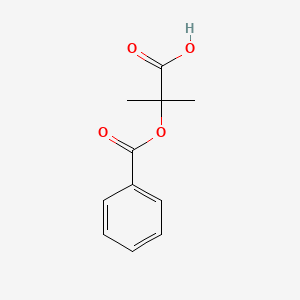

2-(Benzoyloxy)-2-methylpropanoic acid

Overview

Description

2-(Benzoyloxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzoyloxy group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a straightforward route to the desired compound with good yields.

Another method involves the preparation of carboxylic acids through the oxidation of primary alcohols or aldehydes using reagents such as potassium permanganate (KMnO4) or Dess-Martin periodinane . These reactions typically require controlled conditions to ensure the selective formation of the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using environmentally benign oxidants. The use of organohypervalent iodine reagents and peroxides has been explored to avoid the drawbacks associated with toxic heavy metals . These methods are designed to be scalable and efficient, providing high yields of the target compound.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes bromination at the methyl group adjacent to the carbonyl via radical mechanisms. This reaction is critical for synthesizing derivatives used in polymer chemistry.

Example Reaction

Substrate : 3-(Benzoyloxy)-2-methylpropanoic acid derivative

Reagent : N-Bromosuccinimide (NBS)

Conditions :

-

Solvent: Carbon tetrachloride (CCl₄)

-

Temperature: 85°C

-

Catalyst: Calcium carbonate (CaCO₃)

Product : 3-(Benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid

Mechanism : Radical bromination initiated by NBS, targeting the methyl group adjacent to the quaternary carbon .

Hydrolysis Reactions

The benzoyloxy ester group is susceptible to hydrolysis under acidic or basic conditions, yielding benzoic acid and 2-methyl-2-hydroxypropanoic acid.

Pathways :

-

Acidic Hydrolysis : Protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Basic Hydrolysis (Saponification) : Hydroxide ion attack, forming a carboxylate intermediate.

| Conditions | Products | Applications |

|---|---|---|

| HCl/H₂O, reflux | Benzoic acid + 2-methyl-2-hydroxypropanoic acid | Degradation studies, metabolite synthesis |

| NaOH/EtOH, 60°C | Sodium benzoate + sodium 2-methyl-2-hydroxypropanoate | Polymer precursor purification |

Polymerization

The brominated derivative participates in chain-growth polymerization to form linear homopolyesters, demonstrating utility in materials science .

Key Steps :

-

Initiation : Bromine acts as a leaving group, enabling nucleophilic attack by hydroxyl groups.

-

Propagation : Repetitive esterification forms polymer chains.

Example :

-

Monomer : 3-(Benzoyloxy)-2-(bromomethyl)-2-methylpropanoic acid

-

Polymer : Bis-MPA-based polyester with controlled molecular weight.

Functional Group Interconversion

The carboxylic acid group can undergo standard derivatization reactions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | SOCl₂ followed by ROH | Alkyl ester | Requires activation of the acid (e.g., via thionyl chloride). |

| Amide Formation | NH₃ or amines, DCC | Amide derivatives | Potential for prodrug design or biomaterials. |

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler esters due to steric hindrance from the methyl groups and electronic effects from the benzoyloxy moiety.

| Compound | Reactivity Profile |

|---|---|

| 2-(Benzoyloxy)propanoic acid | Faster ester hydrolysis due to less steric hindrance. |

| 2-Methylpropanoic acid | Lacks ester functionality; limited to carboxylic acid reactions. |

| Benzoyl peroxide | Shared radical-generating capability but distinct decomposition pathways. |

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid can be achieved through several methods:

- Oxidative Coupling : Involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant.

- Oxidation of Alcohols : Primary alcohols or aldehydes can be oxidized using potassium permanganate (KMnO4) or Dess-Martin periodinane to yield the carboxylic acid.

Reaction Conditions

Common reagents and conditions for reactions involving this compound include:

- Oxidation : KMnO4 or TBHP.

- Reduction : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : Nucleophiles such as amines or alcohols under acidic or basic conditions.

Chemistry

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. It is a valuable reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.

- Anticancer Properties : Investigations into its derivatives suggest possible applications in cancer therapy due to their structural characteristics.

Medicine

The unique structural properties of this compound are being explored for therapeutic applications. For instance, research has indicated its potential use in treating neurodegenerative diseases such as Parkinson's disease through its derivatives that may influence biochemical pathways involved in neuroprotection .

Pharmaceuticals

This compound is utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its intermediacy facilitates the production of various drugs.

Agrochemicals

In agrochemical formulations, it acts as a building block for developing herbicides and fungicides that are essential for modern agriculture.

Case Studies

- Synthesis of Polyesters : A study demonstrated the efficient synthesis of linear chain-growth polyesters using this compound as a precursor. The resulting polymers showed low dispersity values (<1.2), indicating uniformity in molecular weight distribution .

- Biological Activity Assessment : Research assessing the antimicrobial efficacy of derivatives derived from this compound highlighted its potential as a lead compound for developing new antimicrobial agents. The study reported significant activity against Gram-positive bacteria .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Facilitates complex reactions |

| Biology | Antimicrobial and anticancer studies | Effective against microbial strains |

| Medicine | Potential therapeutic agent | Investigated for neuroprotection |

| Industry | API synthesis and agrochemical production | Key building block in formulations |

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzoyloxy group can undergo hydrolysis to release benzoic acid and other active intermediates . These intermediates can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Benzoyl chloride: Used as a source of benzoyl groups in organic synthesis.

Benzyl benzoate: Commonly used in the pharmaceutical and cosmetic industries.

Benzilic acid: Known for its rearrangement reactions and use in organic synthesis.

Uniqueness

2-(Benzoyloxy)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industry.

Biological Activity

2-(Benzoyloxy)-2-methylpropanoic acid (CAS Number: 58570-00-6) is a synthetic organic compound recognized for its potential biological activities, particularly in the context of lipid metabolism and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoyloxy group attached to a 2-methylpropanoic acid backbone, which contributes to its unique reactivity and biological properties. Its molecular formula is .

Target Interactions

This compound exhibits interactions similar to those of benzoyl peroxide, which is known for its nonspecific protein interactions. These interactions can lead to the formation of free radicals that may influence various biochemical pathways .

Biochemical Pathways

Research indicates that this compound may play a role in lipid metabolism, potentially impacting conditions such as hyperlipidemia and metabolic disorders. Its mechanism likely involves modulation of lipid profiles and enzymatic pathways associated with fat metabolism .

Lipid Metabolism

Studies have shown that this compound can influence lipid metabolism significantly. It has been associated with:

- Reduction in cholesterol levels : Similar compounds have demonstrated the ability to lower cholesterol, indicating a potential application in treating dyslipidemia.

- Effects on fatty acid synthesis : The compound may alter the synthesis pathways of fatty acids, thereby affecting overall lipid profiles in biological systems .

Therapeutic Applications

The compound has been investigated for its potential as a prodrug for levodopa in the treatment of Parkinson's disease. This application aims to improve the pharmacokinetics of levodopa by providing a steadier release into the bloodstream, thereby reducing side effects associated with traditional administration methods .

Case Studies

- Metabolic Disorders : In a study focusing on metabolic disorders, this compound showed promise in modulating lipid levels and improving metabolic health markers in animal models .

- Parkinson’s Disease Treatment : A patent describes its use as a levodopa prodrug, highlighting its effectiveness in enhancing the therapeutic profile of levodopa by minimizing fluctuations in plasma levels .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fenofibrate | Contains acyl moiety | Used for lowering cholesterol |

| 3-(Benzoyloxy)-2,2,4-trimethylpentyl isobutyrate | Features branched alkyl chain | Intermediate in organic reactions |

| 4-(Benzoyloxy)butanoic acid | Similar functional groups | Investigated for anti-inflammatory properties |

The structural uniqueness of this compound allows it to exhibit distinct biological activities compared to these similar compounds .

Properties

IUPAC Name |

2-benzoyloxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWKCHAQEYLCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553187 | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58570-00-6 | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58570-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.